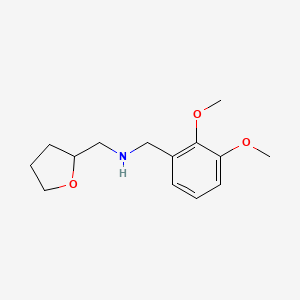

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an amine derivative, which contains a benzyl group with two methoxy substituents and a tetrahydrofuran group. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair of electrons .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzyl group and the tetrahydrofuran group attached to the nitrogen atom of the amine. The two methoxy groups would be attached to the benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, and more. For this specific compound, such data might not be readily available .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Bis-benzoquinoline Derivatives : A study by Chen et al. (2013) describes the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives, utilizing a component similar to the requested compound in a ring-opening reaction of furan (Chen, Li, Liu, & Wang, 2013).

Novel Synthesis of Furan-2-yl Amines and Amino Acids : Demir et al. (2003) report an enantioselective synthesis method for furan-2-yl amines and amino acids, a process that could involve compounds structurally related to (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Catalytic Applications

- Palladium-Catalyzed Carbonylative Transformation : Li et al. (2018) developed a procedure for the direct carbonylative transformation of benzyl amines, a category which includes the compound of interest. This method uses palladium as a catalyst and highlights its potential in pharmaceutical synthesis (Li, Wang, & Wu, 2018).

Application in Organic Synthesis

- Synthesis of C-glycosylarenes : Martin et al. (1990) describe the synthesis of internal C-glycosylarenes, a process that may utilize derivatives of the compound . This study has implications in the synthesis of complex organic molecules (Martin, Hendricks, Deshpande, Cutler, Kane, & Rao, 1990).

Pharmacological Studies

- Study of Antianaphylactic Agents : Research by Tenbrink et al. (1980) on compounds similar to (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine reveals their potential as antianaphylactic agents, demonstrating the pharmacological relevance of these compounds (Tenbrink, Mccall, & Johnson, 1980).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3,5,7,12,15H,4,6,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKRFPVLDYQKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)